2-Isopropoxy-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylamine
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Overview
Description
2-Isopropoxy-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylamine is an organic compound that features both an isopropoxy group and a boronic ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropoxy-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylamine typically involves the following steps:
Formation of the Boronic Ester: The boronic ester moiety can be introduced via a reaction between a phenylamine derivative and bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Introduction of the Isopropoxy Group: The isopropoxy group can be introduced through a nucleophilic substitution reaction, where an appropriate leaving group on the aromatic ring is replaced by an isopropoxy group using isopropanol and a base such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropoxy group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the boronic ester moiety, converting it into a boronic acid or other reduced forms.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Products include ketones or aldehydes depending on the specific conditions.
Reduction: Products include boronic acids or alcohols.
Substitution: Products vary based on the substituent introduced, such as halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound is used as a building block for the construction of more complex molecules. Its boronic ester group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.
Biology and Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as enzyme inhibitors or as precursors to bioactive molecules. The presence of the boronic ester group allows for interactions with biological targets, making it a valuable scaffold in drug design.
Industry
In the materials science industry, this compound is used in the synthesis of polymers and advanced materials. Its unique structure allows for the creation of materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The compound exerts its effects primarily through interactions involving its boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in various chemical reactions. The isopropoxy group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the isopropoxy group but shares the boronic acid functionality.
Pinacolborane: Contains a boronic ester group but differs in the substituents attached to the boron atom.
Isopropoxyphenylboronic Acid: Similar structure but without the tetramethyl-dioxaborolane moiety.
Uniqueness
2-Isopropoxy-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylamine is unique due to the combination of the isopropoxy group and the boronic ester moiety within the same molecule. This dual functionality allows for a broader range of chemical reactions and applications compared to its simpler counterparts.
This compound’s versatility and reactivity make it a valuable tool in various fields of scientific research and industrial applications. Its unique structure provides opportunities for the development of new materials and bioactive compounds, highlighting its importance in modern chemistry.
Properties
IUPAC Name |
2-propan-2-yloxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BNO3/c1-10(2)18-13-11(8-7-9-12(13)17)16-19-14(3,4)15(5,6)20-16/h7-10H,17H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOLAURPNWCLOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)N)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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